molecular formula C8H9ClOS B1348615 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone CAS No. 31772-43-7

2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

Cat. No.: B1348615
CAS No.: 31772-43-7
M. Wt: 188.67 g/mol
InChI Key: JHVAHFKUIQIYAI-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone is a chlorinated ketone derivative featuring a 2,5-dimethylthiophene ring. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of Lumefantrine, an antimalarial drug . Its structure combines a thiophene heterocycle with electron-donating methyl groups and a reactive chloroacetyl moiety, enabling diverse chemical transformations.

Properties

IUPAC Name

2-chloro-1-(2,5-dimethylthiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVAHFKUIQIYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350414
Record name 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethan-1-one
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Molecular Weight

188.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31772-43-7
Record name 2-Chloro-1-(2,5-dimethyl-3-thienyl)ethanone
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Record name 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethan-1-one
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Record name 2-chloro-1-(2,5-dimethylthiophen-3-yl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone typically involves the chlorination of 1-(2,5-dimethylthiophen-3-yl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process can be summarized as follows:

    Starting Material: 1-(2,5-dimethylthiophen-3-yl)ethanone

    Reagent: Thionyl chloride (SOCl2)

    Reaction Conditions: The reaction is conducted under reflux conditions, typically at a temperature range of 60-80°C, for several hours until the reaction is complete.

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using distillation or recrystallization techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., ethanethiol) under basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Nucleophilic Substitution: Corresponding substituted products such as 2-amino-1-(2,5-dimethylthiophen-3-yl)ethanone.

    Reduction: 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanol.

    Oxidation: 2-Chloro-1-(2,5-dimethylthiophen-3-yl)acetic acid.

Scientific Research Applications

2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its structural similarity to biologically active molecules.

    Material Science: It is utilized in the synthesis of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is employed in studies involving enzyme inhibition and receptor binding due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors by forming covalent bonds with active site residues. The chloroacetyl group is particularly reactive and can form covalent adducts with nucleophilic amino acid residues such as cysteine or serine, leading to enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is compared to analogs with variations in substituents, heterocyclic cores, or functional groups. Key comparisons include:

2-Chloro-1-(2,5-dichlorothiophen-3-yl)ethanone (CAS 13668-93-4)
  • Molecular Formula : C₆H₃Cl₃OS
  • Substituent Effects : Replacing methyl groups with chlorine atoms introduces electron-withdrawing effects, reducing the thiophene ring’s electron density. This alters reactivity in electrophilic substitutions or nucleophilic additions.
  • Physical Properties : Lower melting point (42.5–43.5°C) compared to methyl-substituted analogs, likely due to weaker van der Waals interactions from reduced symmetry .
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone (CAS 1204-22-4)
  • Molecular Formula : C₁₀H₁₁ClO₃
  • Core Heterocycle vs. Aromatic Ring : Replacing thiophene with a benzene ring eliminates sulfur’s electronic contributions. Methoxy groups enhance solubility in polar solvents but reduce thermal stability (melting point 88–90°C) .
Pyrrole-Based Analogs
  • Example: 2-Chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethanone

Crystallographic and Hydrogen-Bonding Profiles

  • Crystal Packing : Methyl groups in the target compound likely promote dense crystal packing via hydrophobic interactions, whereas methoxy or hydroxyl groups (e.g., in dihydroxyphenyl analogs) facilitate hydrogen bonding, as described in graph-set analysis .
  • Software Tools : SHELX and ORTEP programs are widely used for resolving such structures, highlighting the importance of crystallography in understanding substituent effects .

Biological Activity

Overview

2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone is an organic compound characterized by its chloroacetyl group attached to a thiophene ring. Its molecular formula is C8_8H9_9ClOS, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through covalent bonding. The chloroacetyl group exhibits high reactivity, allowing it to form adducts with nucleophilic amino acids such as cysteine and serine. This reactivity is crucial for its role as an enzyme inhibitor or receptor modulator in different biological contexts.

Antimicrobial Activity

Research has indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The specific activity of this compound against these pathogens remains to be fully elucidated, but its structural similarities to other active thiophenes suggest potential efficacy in this area .

Enzyme Inhibition

The compound has been explored for its cholinesterase inhibitory activity. Thiophene derivatives with methyl substitutions have shown promising results in inhibiting acetylcholinesterase (AChE), a critical enzyme involved in neurotransmission. The presence of the chloro group in this compound may enhance its inhibitory potency compared to similar compounds lacking this feature .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiophene derivatives:

  • Antibacterial Studies : A series of synthesized thiophene compounds were tested against Bacillus subtilis and E. coli. The results indicated that compounds with specific substitutions exhibited higher antibacterial activity than others. For example, compounds with methyl groups at certain positions showed enhanced efficacy .
    CompoundActivity against S. aureusActivity against E. coli
    This compoundTBDTBD
    1-(2,5-Dimethylthiophen-3-yl)ethanoneModerateLow
  • Cholinesterase Inhibition : In a comparative study of various thiophene analogs, those with methylated substituents demonstrated superior inhibition of AChE. This suggests that this compound may also possess similar properties due to its structural characteristics .
    CompoundIC50_{50} (μM) AChE Inhibition
    This compoundTBD
    Methylated Thiophene Analog27.1

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone, and how do variations in catalysts or solvents affect yield?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of 2,5-dimethylthiophene with chloroacetyl chloride. Evidence from analogous syntheses shows that using anhydrous acetone as a solvent with potassium carbonate as a base at 60°C achieves yields up to 75% . Catalysts like KI (in trace amounts) can accelerate alkylation reactions by stabilizing intermediates, but excess catalyst may lead to side reactions (e.g., over-acylation). Solvent polarity significantly impacts reaction kinetics: non-polar solvents slow down nucleophilic substitution, while polar aprotic solvents enhance reactivity but may reduce selectivity .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, as demonstrated in pharmacologically related analogs . A retention time deviation >5% from literature values suggests impurities.
  • Structural Confirmation : Combine 1H^1H-NMR (expected singlet for thiophene protons at δ 6.7–7.1 ppm) and 13C^{13}C-NMR (carbonyl peak at ~195 ppm) . Mass spectrometry (EI-MS) should show a molecular ion peak at m/z = 216.7 (calculated for C9_9H9_9ClOS) . Elemental analysis (C, H, N, S) must align with theoretical values within ±0.3% .

Q. What are the best practices for crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation from acetone or dichloromethane at 4°C produces diffraction-quality crystals. For twinned crystals, SHELXL refinement with the TWIN command can resolve overlapping reflections . ORTEP-3 or WinGX should be used for thermal ellipsoid visualization to confirm molecular geometry . If data contradicts expected bond lengths (e.g., C-Cl bond >1.75 Å), check for disorder using the PART instruction in SHELX .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,5-dimethylthiophene moiety influence the reactivity of the α-chloroketone group?

  • Methodological Answer : The electron-donating methyl groups on the thiophene ring increase electron density at the α-carbon, enhancing nucleophilic substitution reactivity. However, steric hindrance from the 2,5-dimethyl groups reduces accessibility to the carbonyl carbon, as observed in comparative studies with unsubstituted thiophene analogs . DFT calculations (B3LYP/6-31G*) can model charge distribution and predict sites for electrophilic attack .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect its physicochemical properties?

  • Methodological Answer : Graph-set analysis (using Etter’s rules) reveals C=O···H-C hydrogen bonds (R22_2^2(8) motifs) and π-π stacking between thiophene rings (distance ~3.5 Å) . These interactions contribute to high melting points (>150°C) and low solubility in non-polar solvents. For conflicting data on melting points (±5°C), DSC analysis under nitrogen can resolve discrepancies caused by polymorphism .

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., unexpected splitting of carbonyl signals) may arise from dynamic effects like keto-enol tautomerism. Variable-temperature NMR (VT-NMR) between 25°C and 60°C can identify exchange processes . If computational models (e.g., Gaussian) fail to match experimental IR spectra, re-optimize geometries using solvent correction models (e.g., PCM for acetone) .

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